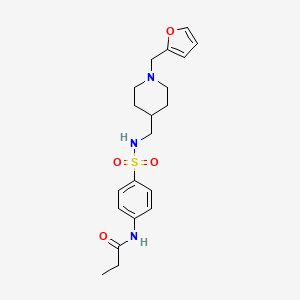

![molecular formula C15H17N3 B2890482 4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240850-31-0](/img/structure/B2890482.png)

4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis information for “4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile” was not found, related compounds have been synthesized using various methods . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity .Applications De Recherche Scientifique

HCV Infection Treatment Development 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, a derivative closely related to the query compound, has shown significant potential as an HCV inhibitor. Chemical optimization of this compound led to the development of a new scaffold with markedly increased antiviral activity against HCV. The optimized compound, identified as L0909, demonstrated the ability to block HCV replication by acting on the HCV entry stage, showcasing high sensitivity to clinical resistant HCV mutants and synergistic effects with clinical drugs. Pharmaceutical studies revealed L0909's long-lasting effect, oral availability, and low toxicity in vivo, making it a promising candidate for HCV entry inhibition in therapeutic applications (Xin-bei Jiang et al., 2020).

Antimicrobial Activities Research on novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which share structural features with the query compound, has shown promising antimicrobial activities. These compounds were synthesized and evaluated as antimicrobial agents, highlighting the potential of benzonitrile derivatives in contributing to the development of new antimicrobial treatments (Amal Al‐Azmi & H. Mahmoud, 2020).

Anticancer Activities The synthesis and evaluation of benzonitrile/nicotinonitrile based s-triazines for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv have been explored. Several compounds within this chemical framework displayed profound activity combined with low toxicity towards mammalian cells. This research underlines the potential of benzonitrile derivatives, including those structurally related to the query compound, in the development of new treatments against tuberculosis, showcasing their relevance in anticancer research (Amit B. Patel et al., 2014).

High Voltage Lithium Ion Battery Applications The novel application of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for LiNi 0.5 Mn 1.5 O4 cathode in high voltage lithium-ion batteries was studied. The inclusion of this compound significantly improved the cyclic stability and capacity retention of the battery, indicating the potential of benzonitrile derivatives in enhancing the performance of high voltage lithium-ion batteries (Wenna Huang et al., 2014).

Propriétés

IUPAC Name |

4-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-2-7-17-8-10-18(11-9-17)13-15-5-3-14(12-16)4-6-15/h1,3-6H,7-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJFITZTBHKPCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide](/img/structure/B2890408.png)

![4-Phenyl-1-prop-2-enoyl-N-[(2,4,6-trimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2890409.png)

![Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2890413.png)

![4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890417.png)

![Ethyl 4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2890418.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2890420.png)

![N-Butyl-N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2890421.png)